N-(3-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Description

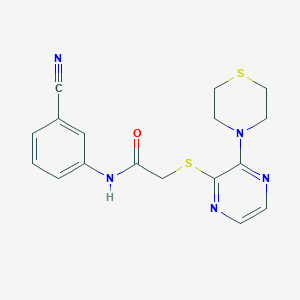

N-(3-Cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a thioacetamide derivative featuring a 3-cyanophenyl group linked via an amide bond to a pyrazine ring substituted with a thiomorpholine moiety.

Properties

IUPAC Name |

N-(3-cyanophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS2/c18-11-13-2-1-3-14(10-13)21-15(23)12-25-17-16(19-4-5-20-17)22-6-8-24-9-7-22/h1-5,10H,6-9,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJDPXMMMBTYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse scientific sources.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a cyanophenyl group and a thiomorpholinopyrazin moiety, which are critical for its biological interactions.

Synthesis

While specific synthetic pathways for this compound were not detailed in the search results, compounds with similar structures often undergo reactions such as nucleophilic substitutions and cyclizations involving thiol groups and acetamides. The synthesis typically involves the reaction of 3-cyanophenyl derivatives with thiomorpholine derivatives under controlled conditions.

Antimicrobial Activity

Research has shown that compounds with similar thiomorpholine and cyanophenyl structures exhibit significant antimicrobial properties. For instance, studies on related thioacetamides have demonstrated antibacterial effects against various pathogens, suggesting that this compound may possess similar activity.

| Study | Pathogen Tested | Activity |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect observed | |

| Escherichia coli | Moderate activity noted | |

| Pseudomonas aeruginosa | Effective at higher concentrations |

Insecticidal Activity

Insecticidal properties have been explored in compounds with similar functional groups. For example, a study on thioacetamides indicated effectiveness against the cowpea aphid (Aphis craccivora), positioning this compound as a potential candidate for agricultural applications.

Case Studies

-

In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxicity of related thioamide compounds. These studies typically involve measuring cell viability in the presence of varying concentrations of the compound.

- Findings : Some derivatives showed selective toxicity towards cancer cell lines while sparing normal cells, indicating potential for further development as anticancer agents.

- Field Trials : Preliminary field tests using similar compounds have shown promising results in pest control, demonstrating reduced populations of target insects without significant harm to beneficial species.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

The compound’s pyrazine-thiomorpholine core distinguishes it from other acetamide derivatives. Below is a comparative analysis:

Key Observations :

- Core Diversity: The target compound’s pyrazine core contrasts with thienopyrimidinone (), triazinoindole (), and benzothiazole () scaffolds. Pyrazine’s electron-deficient nature may enhance interactions with aromatic residues in target proteins compared to electron-rich thiophene or benzothiazole systems.

- Synthetic Routes: The target compound likely follows a two-step synthesis via acyl chloride intermediates, analogous to N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (). This method ensures high purity and efficient separation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(3-cyanophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide?

- Methodology : Begin with a nucleophilic substitution reaction between 3-cyanophenylamine and a thiomorpholinopyrazine intermediate. Use condensing agents like DCC or EDC for amide bond formation. Monitor reaction progress via TLC and optimize pH (e.g., mildly acidic conditions) to suppress side reactions. Purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate). Reference analogous protocols for thiomorpholine-containing compounds for yield enhancement .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and thiomorpholine protons (δ 3.0–4.5 ppm). Verify acetamide carbonyl resonance at ~δ 168–170 ppm .

- HRMS : Confirm molecular ion peak (e.g., [M+H]+) and isotopic pattern matching the molecular formula.

- IR : Validate C≡N stretch (~2240 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and analyze for thiomorpholine ring oxidation or thioether bond cleavage. Use inert atmospheres (N2) for long-term storage .

Advanced Research Questions

Q. What experimental designs are suitable for elucidating the structure-activity relationship (SAR) of this compound’s bioactivity?

- Methodology :

- Analog synthesis : Replace the 3-cyanophenyl group with electron-withdrawing (e.g., NO2) or donating (e.g., OCH3) substituents. Modify the thiomorpholine ring to morpholine or piperazine derivatives.

- Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cytotoxicity). Corrogate activity trends with substituent Hammett σ values or steric parameters .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

- Methodology :

- Solubility profiling : Use shake-flask method in buffers (pH 1.2–7.4) and organic solvents (DMSO, acetonitrile). Measure via UV-Vis or HPLC.

- Computational modeling : Calculate logP (e.g., using ChemAxon) to predict partitioning behavior. Cross-validate with experimental data to identify discrepancies due to polymorphic forms or hydration .

Q. What strategies mitigate low reproducibility in biological assays involving this compound?

- Methodology :

- Batch standardization : Ensure consistent purity (>95% by HPLC) and characterize polymorphs via PXRD.

- Assay controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and validate cell line viability (e.g., ATP-based assays). Document solvent (DMSO) concentration limits (<0.1% v/v) to avoid cytotoxicity artifacts .

Data Analysis & Mechanistic Studies

Q. How should researchers interpret conflicting cytotoxicity results across different cell lines?

- Methodology :

- Dose-response curves : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism). Compare Hill slopes to assess efficacy differences.

- Mechanistic profiling : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify cell line-specific targets (e.g., apoptosis vs. necroptosis pathways) .

Q. What computational tools are effective for predicting the compound’s metabolic pathways?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.